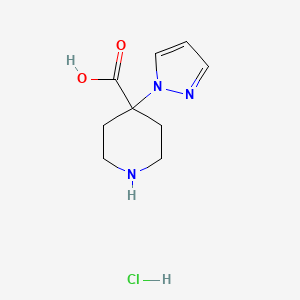4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
CAS No.: 2203716-31-6
Cat. No.: VC3180507
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2203716-31-6 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H |
| Standard InChI Key | LZJGCCFZDSOPQW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C(=O)O)N2C=CC=N2.Cl |
| Canonical SMILES | C1CNCCC1(C(=O)O)N2C=CC=N2.Cl |
Introduction
Chemical Structure and Identification
Structural Features
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride contains two key structural components: a piperidine ring with a carboxylic acid group and a pyrazole moiety attached at the 4-position of the piperidine. This structure creates a hybrid molecule combining the properties of heterocyclic piperidine and pyrazole rings. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base.
The compound belongs to the broader class of N-substituted piperidines and represents a specific subset of pyrazole-containing piperidine derivatives. The pyrazole ring is connected to the piperidine through a nitrogen bond at the 1-position of the pyrazole ring, creating a unique spatial arrangement that influences its chemical reactivity and potential biological activity.
Physical and Chemical Properties
Based on structural analysis and information from related compounds, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride likely exhibits the following properties:
The compound likely exhibits amphoteric behavior due to the presence of both basic nitrogen atoms and the acidic carboxylic group. The pKa values would reflect both the acidity of the carboxylic acid group and the basicity of the nitrogen atoms in the heterocyclic rings.
Synthesis Approaches
Conventional Synthetic Pathways
The synthesis of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride would likely follow similar routes to those used for related pyrazole-piperidine derivatives. One potential approach involves the N-alkylation of pyrazole with an appropriately substituted piperidine derivative.
Based on methods for similar compounds, a potential synthetic route might involve:
-
Starting with an appropriately protected 4-piperidinecarboxylic acid
-
Activation of the nitrogen position for substitution
-
Reaction with pyrazole under basic conditions
-
Deprotection steps as necessary
-
Conversion to the hydrochloride salt
Research on related compounds indicates that carboxylation of pyrazole-containing structures can be achieved through several methods, including:
-
Reaction with oxalyl chloride followed by hydrolysis, which has been shown to be effective for introducing carboxyl groups into pyrazole derivatives
-
Substitution reactions involving organolithium intermediates
Alternative Synthetic Approaches
An alternative approach for preparing similar compounds involves the reaction of pyrazole carboxylates with appropriate halogenated compounds. For instance, research on bis(pyrazol-1-yl)alkanes describes a method using ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium (potassium hydroxide–dimethyl sulfoxide) .
This approach has been shown to be suitable for the preparation of various pyrazole derivatives with carboxylic acid functionalities, independent of substitution patterns on the pyrazole ring . Adapting these methods could potentially provide an efficient route to 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride.
Structural Analogs and Related Compounds
4-(1H-pyrazol-1-yl)piperidine dihydrochloride
A closely related compound is 4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2), which differs from our target compound by lacking the carboxylic acid group at the 4-position of the piperidine ring . This compound has been characterized in detail and provides valuable comparative information.
Key properties of this related compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N₃·2HCl | |
| Molecular Weight | 226.14 g/mol | |
| European Community Number | 823-851-7 | |
| GHS Hazard Statements | H302, H315, H319, H335 |
Pyrazole-Piperidine Derivatives in Chemical Research
Pyrazole-piperidine derivatives constitute an important class of compounds with diverse applications. The literature on bis(pyrazol-1-yl)alkanes indicates that variations in the linker length between pyrazole units can significantly impact reactivity and properties . Similarly, the position of substitution on the piperidine ring relative to the pyrazole attachment point plays a crucial role in determining chemical behavior.
Research has shown that pyrazole derivatives with carboxylic acid functionalities can serve as building blocks for metal-organic frameworks and other complex structures . This suggests potential applications for 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride in coordination chemistry and materials science.
Analytical Characterization
Spectroscopic Properties
Based on structural analysis and data from related compounds, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride would likely exhibit the following spectroscopic characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H-NMR spectrum would show characteristic signals for:
-
Pyrazole ring protons (typically in the range of δ 7.0-8.5 ppm)
-
Piperidine ring protons (typically in the range of δ 1.5-4.0 ppm)
-
Carboxylic acid proton (broad signal, typically above δ 10 ppm)
For comparison, the related compound 1,4-Bis(3,5-dimethylpyrazol-1-yl)butane-4,4′-dicarboxylic acid shows the following ¹H-NMR shifts in (CD₃)₂SO: δ 1.66 (p, 4H, β-CH₂), 2.25 (s, 6H, 3-CH₃), 2.43 (s, 6H, 5-CH₃), 3.98 (t, 4H, α-CH₂), 12.12 (s, 2H, COOH) ppm .
Infrared Spectroscopy (IR)
Expected characteristic IR bands would include:
-
O-H stretching of carboxylic acid (broad band, ~3300-2500 cm⁻¹)
-
C=O stretching of carboxylic acid (~1700-1725 cm⁻¹)
-
C=N and C=C stretching from pyrazole ring (~1600-1400 cm⁻¹)
-
C-N stretching (~1350-1250 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride, using reverse-phase conditions with acidified mobile phases to control the ionization state of the compound.
| Hazard | Description | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion, wash thoroughly after handling |
| Skin Irritation | May cause skin irritation | Wear protective gloves, avoid skin contact |
| Eye Irritation | May cause serious eye irritation | Wear eye protection, avoid eye contact |
| Respiratory Effects | May cause respiratory irritation | Use in well-ventilated areas, avoid inhalation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume